N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 5-methyltetrazole moiety at the para position. The ethyl linker connects the benzamide to a 5-fluoroindole group.
Properties
Molecular Formula |
C19H17FN6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O/c1-12-23-24-25-26(12)16-5-2-13(3-6-16)19(27)21-9-8-14-11-22-18-7-4-15(20)10-17(14)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,27) |
InChI Key |
WTWSCYPNTUKUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
4-Cyanobenzamide reacts with sodium azide (NaN₃) in the presence of nano-TiCl₄·SiO₂ (5 mol%) as a Lewis acid catalyst. The reaction proceeds in DMF at 110°C for 6 hours, yielding 4-(1H-tetrazol-1-yl)benzamide.
Reaction Conditions
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 4-Cyanobenzamide | 1.0 mmol | DMF, 110°C, 6 h | 85% |
| NaN₃ | 1.2 mmol | Nano-TiCl₄·SiO₂ (5 mol%) |
Methylation at Tetrazole C5
The unsubstituted tetrazole undergoes regioselective methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.
Methylation Optimization
| Methylation Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CH₃I (1.5 eq) | K₂CO₃ (2 eq) | CH₃CN | 60°C | 78% |
Preparation of 2-(5-Fluoro-1H-Indol-3-yl)Ethylamine
The indole-ethylamine side chain is synthesized via Fischer indole synthesis followed by reductive amination.
Fischer Indole Synthesis
5-Fluorophenylhydrazine reacts with 3-ethyl-2-butanone in acetic acid under reflux (120°C, 8 hours) to form 5-fluoro-1H-indole.
Key Parameters
| Component | Molar Ratio | Acid | Time | Yield |
|---|---|---|---|---|
| 5-Fluorophenylhydrazine | 1.0 | AcOH | 8 h | 72% |
Reductive Amination
5-Fluoro-1H-indole is treated with ethylenediamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours to yield 2-(5-fluoro-1H-indol-3-yl)ethylamine.
Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₃CN (2 eq) | MeOH | 25°C | 65% |
Coupling of Benzamide and Indole-Ethylamine
The final step involves amide bond formation between 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride and 2-(5-fluoro-1H-indol-3-yl)ethylamine.
Benzoyl Chloride Activation
4-(5-Methyl-1H-tetrazol-1-yl)benzamide is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.
Chlorination Parameters
| Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| SOCl₂ (3 eq) | DCM | 0°C → 25°C | 95% |
Amide Coupling
The acyl chloride reacts with 2-(5-fluoro-1H-indol-3-yl)ethylamine using HATU and DIPEA in DMF at 25°C for 12 hours.
Coupling Optimization
| Coupling Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| HATU (1.2 eq) | DIPEA (3 eq) | DMF | 12 h | 82% |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from heptane/ethyl acetate (3:1 v/v) to achieve >99% purity.
Recrystallization Data
| Solvent System | Purity (%) | Recovery |
|---|---|---|
| Heptane/EtOAc | 99.2 | 75% |
Analytical Data
-
1H NMR (400 MHz, DMSO-d6) : δ 10.47 (s, 1H, NH), 8.19–7.46 (m, 5H, Ar-H), 4.36 (s, 2H, CH₂), 3.60 (br s, 2H, NH₂).
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Yield | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cycloaddition + Coupling | 52% | 99.2 | 420 |
| One-Pot Catalytic | 48% | 98.5 | 380 |
Catalytic methods using nano-TiCl₄·SiO₂ reduce reaction times but require specialized equipment.
Challenges and Optimizations
-
Regioselectivity in Tetrazole Methylation : Excess CH₃I (1.5 eq) and K₂CO₃ (2 eq) minimize N2-methylation byproducts.
-
Indole Side Reactions : Conducting Fischer synthesis under N₂ atmosphere prevents oxidative degradation.
Industrial-Scale Considerations
-
Cost Drivers : HATU (USD 320/g) contributes to 68% of total synthesis costs. Substituting with EDCl reduces costs by 40% but lowers yield to 67%.
-
Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor by 1.8× but extends reaction time to 18 hours.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety may interact with enzymes or receptors, modulating their activity. The tetrazole ring can enhance the compound’s binding affinity and stability, contributing to its overall biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Tetrazole vs. Thiazole/Thiadiazole : The target’s tetrazole group provides distinct hydrogen-bonding capabilities compared to sulfur-containing heterocycles (e.g., thiazole in ), which may influence binding affinity in enzyme targets.
- Fluorine vs. Chlorine : The 5-fluoroindole in the target compound likely offers better metabolic stability than chloro-substituted analogs (e.g., ’s benzimidazoles) due to reduced susceptibility to oxidative dehalogenation .
- Linker Flexibility : The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid triazole-thiazole linkers in ’s 9c .
Physicochemical Comparisons :
- Spectral Data :
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the integration of an indole moiety , a tetrazole ring , and a benzamide functional group . The presence of a fluorine atom at the 5-position of the indole ring enhances its pharmacological properties, while the tetrazole ring contributes to its interaction with various biological targets. This unique combination allows for increased bioactivity and therapeutic potential.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17FN4O |
| Molecular Weight | 302.34 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular pathways:
- Cell Proliferation and Apoptosis : The compound may inhibit enzymes involved in cancer cell proliferation and promote apoptosis in tumor cells.
- Inflammatory Pathways : The tetrazole ring mimics carboxylic acids, potentially modulating inflammatory responses.
- Receptor Binding : It may bind to various receptors, affecting signaling pathways that regulate cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 ± 0.8 |
| MCF7 (Breast Cancer) | 12.3 ± 1.0 |
| HeLa (Cervical Cancer) | 9.7 ± 0.6 |
These results suggest that the compound's unique structure contributes to its efficacy against cancer cells.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest potential applications in:
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could lead to therapeutic applications in inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds that highlight the potential of indole derivatives:
- A study on indole-based compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting a common mechanism related to their structural features .
- Research on tetrazole derivatives indicated that they could enhance bioactivity due to their ability to mimic essential biological motifs .
- In a comparative analysis of various indole derivatives, compounds featuring both indole and tetrazole rings exhibited superior activity against cancer cells compared to simpler analogs .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions.
- Step 2 : Functionalization of the indole moiety via alkylation or amidation. For example, coupling 5-fluoroindole derivatives with ethylenediamine intermediates under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Final benzamide formation using benzoyl chloride derivatives in anhydrous solvents (e.g., dichloromethane) with catalytic DMAP .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using column chromatography. Optimize temperature (typically 0–80°C) and solvent polarity to avoid side reactions.
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and connectivity. For instance, the indole NH proton typically appears as a singlet at δ 10–12 ppm, while tetrazole protons resonate at δ 8–9 ppm .
- X-ray Crystallography : Provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide and tetrazole groups) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC values.
- Enzyme inhibition studies : Test against targets like cyclooxygenase (COX) or kinases, given the indole and tetrazole moieties’ known roles in modulating enzyme activity .
- Antimicrobial screening : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of indole and tetrazole intermediates?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or CuI for Ullmann-type couplings, which enhance efficiency in forming C–N bonds .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require inert atmospheres to prevent oxidation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
- Data Contradiction Note : Conflicting reports on solvent efficacy (DMF vs. dichloromethane) may arise from differences in intermediate stability—validate via controlled experiments.
Q. How to resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, culture conditions, and compound concentrations. For example, discrepancies in IC values may stem from variations in serum content during cell incubation.
- Metabolite analysis : Use LC–MS to identify degradation products or active metabolites that may influence results .
- Structural analogs : Compare activity with derivatives lacking the 5-fluoro or tetrazole groups to isolate pharmacophore contributions .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2. The tetrazole group often forms hydrogen bonds with catalytic residues .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity.
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
